BenchChemオンラインストアへようこそ!

3-Bromo-4-methoxycinnamic acid

Thermal analysis Solid-state characterization Process chemistry

3-Bromo-4-methoxycinnamic acid (CAS 1080-07-5) is a disubstituted trans-cinnamic acid derivative bearing a bromine atom at the meta (3-) position and a methoxy group at the para (4-) position of the phenyl ring. With a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol, it exists primarily as the (E)-isomer (CAS 151539-49-0) and is commercially supplied as a crystalline solid with typical purity ≥95%.

Molecular Formula C10H9BrO3
Molecular Weight 257.08
CAS No. 1080-07-5
Cat. No. B1149146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxycinnamic acid
CAS1080-07-5
Molecular FormulaC10H9BrO3
Molecular Weight257.08
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)Br
InChIInChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxycinnamic Acid (CAS 1080-07-5) – Physicochemical Identity and Procurement-Relevant Profile


3-Bromo-4-methoxycinnamic acid (CAS 1080-07-5) is a disubstituted trans-cinnamic acid derivative bearing a bromine atom at the meta (3-) position and a methoxy group at the para (4-) position of the phenyl ring [1]. With a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol, it exists primarily as the (E)-isomer (CAS 151539-49-0) and is commercially supplied as a crystalline solid with typical purity ≥95% . The compound serves dual roles: as a synthetic building block leveraging the aryl bromide handle for palladium-catalyzed cross-coupling, and as a pharmacologically relevant scaffold within the broader cinnamic acid derivative class .

3-Bromo-4-methoxycinnamic Acid Selection Risks – Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


Cinnamic acid derivatives with seemingly minor differences in substitution pattern (position of bromine, presence/absence of methoxy, or replacement of methoxy with hydroxyl) exhibit divergent physicochemical properties that directly affect synthetic performance, biological activity, and formulation behavior. The 3-bromo-4-methoxy substitution pattern of this compound produces a melting point elevation of approximately 68 °C relative to the non-brominated parent , alters lipophilicity by ~0.8 log units [1], and provides a regiospecific aryl bromide handle for Suzuki-Miyaura cross-coupling that is entirely absent in 4-methoxycinnamic acid . Consequently, substituting a positional isomer such as 4-bromo-3-methoxycinnamic acid or a non-brominated analog without independent validation introduces measurable risk in reaction yield, product purity, and biological target engagement.

3-Bromo-4-methoxycinnamic Acid – Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Thermal Stability and Crystallinity: 68 °C Melting Point Elevation vs. Non-Brominated Parent

3-Bromo-4-methoxycinnamic acid exhibits a measured melting point of 241–243 °C, which is approximately 68 °C higher than that of 4-methoxycinnamic acid (173.5 °C, lit.) . This substantial elevation is attributed to the increased molecular weight and enhanced van der Waals interactions conferred by the bromine substituent. The higher melting point translates to superior thermal robustness during high-temperature synthetic transformations, reduced sublimation losses under vacuum, and extended shelf stability under ambient storage conditions relative to the non-brominated analog .

Thermal analysis Solid-state characterization Process chemistry

Lipophilicity Modulation: Bromine Substitution Increases LogP by ~0.8 Units vs. Non-Brominated Parent

The computed XLogP3 of 3-bromo-4-methoxycinnamic acid is 2.6, compared to 1.8 (XLogP3-AA) for 4-methoxycinnamic acid, representing a difference of approximately 0.8 log units [1]. This increase in lipophilicity arises from the electron-withdrawing and hydrophobic character of the bromine atom. In practical terms, each 0.8 log unit increase corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, which has implications for membrane permeability in cell-based assays and organic-phase partitioning during liquid-liquid extraction workup in synthesis [2].

Lipophilicity Drug design ADME prediction

Carboxylic Acid Acidity: Enhanced Proton Dissociation (pKa 4.42 vs. 4.60) Driven by Electron-Withdrawing Bromine

The predicted pKa of 3-bromo-4-methoxycinnamic acid is 4.42 ± 0.10, compared to 4.60 ± 0.10 for 4-methoxycinnamic acid . The downward shift of approximately 0.18 pKa units reflects the electron-withdrawing inductive effect of the bromine atom, which stabilizes the conjugate carboxylate anion. While the absolute difference is modest, at physiological pH (7.4) both compounds are essentially fully deprotonated; however, at intermediate pH values relevant to certain chromatographic separations and crystallization conditions (pH 3.5–5.0), the ~1.5× difference in Ka leads to measurably different ionization states that affect aqueous solubility and reverse-phase HPLC retention times .

Acid-base chemistry Ionization state Solubility modulation

Synthetic Versatility: Aryl Bromide Handle Enables Suzuki-Miyaura Cross-Coupling Unavailable in Non-Brominated Analogs

The bromine atom at the 3-position of 3-bromo-4-methoxycinnamic acid serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling direct C–C bond formation with aryl-, vinyl-, or alkyl-boronic acids . This functional handle is entirely absent in 4-methoxycinnamic acid, which lacks any halogen substituent and therefore cannot participate in such coupling reactions without prior functionalization. The compound has been explicitly utilized as a building block in patent literature (WO2013/92756 A1) for the synthesis of sulphonylaminopyrrolidinone derivatives, where it serves as a key intermediate introduced via Knoevenagel condensation in 60 g scale with ~90% isolated yield [1]. The 4-methoxy group additionally directs electrophilic aromatic substitution to specific positions on the ring, complementing the bromine-mediated cross-coupling reactivity in orthogonal synthetic sequences .

Suzuki-Miyaura coupling C–C bond formation Building block utility

Larvicidal Activity of Derivatives: 3-Bromo-4-methoxyphenethyl Cinnamamide Shows 3.6× Greater Potency than Non-Brominated Analog

In a head-to-head larvicidal screening study, N-(3-bromo-4-methoxyphenethyl)cinnamamide (compound 8), which incorporates the 3-bromo-4-methoxyphenyl pharmacophore, exhibited an LC₅₀ of 62.13 mg/L against second-instar larvae of Plutella xylostella. This is 3.63-fold more potent than the non-brominated analog N-(4′-methoxyphenylethyl)cinnamamide (LC₅₀ = 225.65 mg/L) and 2.07-fold more potent than the mono-brominated analog N-(3′-bromophenethyl)cinnamamide (LC₅₀ = 128.49 mg/L) [1]. The data demonstrate a synergistic contribution of the 3-bromo and 4-methoxy groups to larvicidal potency, whereby the combination of both substituents outperforms either modification alone. Although the tested compounds are amide derivatives rather than the free acid, the pharmacophoric fragment is directly derived from 3-bromo-4-methoxycinnamic acid, establishing its value as a privileged starting material for insecticidal lead discovery [2].

Insecticidal activity Structure-activity relationship Cinnamamide derivatives

Antitumor Structural Alert: 3-Bromo-4-methoxycinnamoyl Moiety Confers Potent Antitumor Activity in Duocarmycin Analog Series

In a systematic structure-activity study of A-ring pyrrole duocarmycin derivatives published in the Journal of Medicinal Chemistry, compound 15f—a 3-substituted A-ring pyrrole bearing a 4′-methoxycinnamoyl group as Segment-B and a bromine at the 3-position—was identified as the most potent antitumor analog among the 4′-methoxycinnamate series. In vitro anticellular activity was evaluated against HeLa S3 cells, and in vivo antitumor efficacy was assessed in murine sarcoma 180 models. Compound 15f uniquely combined potent antitumor activity with low toxicity to bone marrow cells (CFU-GM, CFU-Meg) and did not cause delayed death, distinguishing it from non-brominated and alternatively substituted analogs [1]. While the tested compound is a complex duocarmycin conjugate rather than the free cinnamic acid, the 3-bromo-4′-methoxycinnamoyl fragment is the critical pharmacophoric element responsible for the favorable efficacy/toxicity balance.

Antitumor activity Duocarmycin derivatives Medicinal chemistry

3-Bromo-4-methoxycinnamic Acid – Evidence-Backed Application Scenarios for Targeted Procurement


Medicinal Chemistry: Bromine-Enabled Suzuki-Miyaura Diversification for Kinase/Bromodomain Inhibitor Libraries

The aryl bromide at the 3-position enables direct, regiospecific Suzuki-Miyaura cross-coupling with aryl-, heteroaryl-, or vinyl-boronic acids to generate diverse biaryl cinnamic acid libraries . This synthetic entry point is unavailable with non-halogenated cinnamic acids (e.g., 4-methoxycinnamic acid), which require separate halogenation or directed metalation steps. The 4-methoxy group enhances solubility in organic solvents (DMSO, DMF, ethanol) and can serve as a hydrogen-bond acceptor in target binding. The cinnamic acid carboxylate can be further derivatized to amides, esters, or hydroxamic acids for structure-activity relationship campaigns targeting enzymes such as histone deacetylases (HDACs), bromodomain-containing proteins (BRD4), or α-glucosidase [1].

Agrochemical Lead Discovery: Larvicidal Cinnamamide Derivatives with Quantified 3.6× Potency Advantage

The 3-bromo-4-methoxyphenyl pharmacophore, when elaborated into cinnamamide derivatives, yields larvicidal agents with demonstrated LC₅₀ values of 62.13 mg/L against Plutella xylostella—a 3.63-fold improvement over non-brominated, non-methoxylated analogs [2]. For agrochemical research groups developing next-generation lepidopteran control agents, 3-bromo-4-methoxycinnamic acid provides a validated starting point for amide library synthesis. The dual bromine/methoxy substitution pattern is essential for activity; procurement of the correct regioisomer (3-bromo, not 4-bromo) is critical to recapitulate the published potency.

Process Chemistry: Thermally Robust Intermediate for High-Temperature Synthetic Transformations

With a melting point of 241–243 °C—68 °C above that of 4-methoxycinnamic acid—3-bromo-4-methoxycinnamic acid remains a stable crystalline solid under conditions that would melt the non-brominated parent . This property is particularly advantageous in solvent-free mechanochemical reactions, high-temperature amide couplings, and Knoevenagel condensations performed at reflux in high-boiling solvents such as pyridine. The compound has been demonstrated at 60-gram scale synthesis with approximately 90% yield via Knoevenagel condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid in refluxing pyridine/piperidine, confirming its scalability and process robustness .

Analytical Reference Standard: Distinct HPLC Retention and Spectral Fingerprint for Quality Control

The combination of pKa (4.42), logP (2.6), UV-active cinnamate chromophore, and the bromine isotopic signature (¹H NMR and mass spectrometry) provides a highly distinctive analytical fingerprint that facilitates unambiguous identification and quantification in complex mixtures. Reverse-phase HPLC methods can leverage the ~0.8 log unit lipophilicity difference from 4-methoxycinnamic acid to achieve baseline chromatographic separation. The presence of bromine (characteristic 1:1 M/M+2 isotope pattern in MS) enables definitive confirmation of compound identity even at trace levels, making this a valuable reference standard for analytical method development in drug substance impurity profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-methoxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.